Lithium 2-methylnaphthalenesulphonate

CAS No.: 94248-44-9

Cat. No.: VC18467716

Molecular Formula: C11H9LiO3S

Molecular Weight: 228.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94248-44-9 |

|---|---|

| Molecular Formula | C11H9LiO3S |

| Molecular Weight | 228.2 g/mol |

| IUPAC Name | lithium;2-methylnaphthalene-1-sulfonate |

| Standard InChI | InChI=1S/C11H10O3S.Li/c1-8-6-7-9-4-2-3-5-10(9)11(8)15(12,13)14;/h2-7H,1H3,(H,12,13,14);/q;+1/p-1 |

| Standard InChI Key | AEHJRYDHBZWJJS-UHFFFAOYSA-M |

| Canonical SMILES | [Li+].CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-] |

Introduction

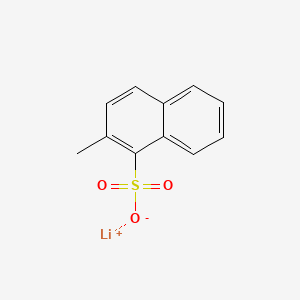

Chemical Identity and Structural Properties

Molecular Characterization

Lithium 2-methylnaphthalenesulphonate belongs to the class of lithium aryl sulfonates. Its IUPAC name, lithium 2-methylnaphthalene-1-sulfonate, reflects the substitution pattern on the naphthalene ring (Figure 1). Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS No. | 94248-44-9 / 1135279-09-2 | |

| Molecular Formula | ||

| Molecular Weight | 228.2 g/mol | |

| SMILES | [Li+].CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-] | |

| InChI Key | AEHJRYDHBZWJJS-UHFFFAOYSA-M |

The structural similarity between the two CAS entries suggests they represent the same compound, possibly differing in purity grades or supplier-specific registrations.

Spectral and Crystallographic Data

While crystallographic data for lithium 2-methylnaphthalenesulphonate remains sparse, related lithium sulfonates exhibit ionic lattice structures stabilized by electrostatic interactions between the lithium cation and sulfonate anion . UV-Vis spectra of analogous lithium naphthalenides show absorption bands near 450–600 nm, attributable to charge-transfer transitions .

Synthesis and Purification

Conventional Synthesis Routes

The synthesis typically involves two stages:

-

Sulfonation of 2-Methylnaphthalene:

Sulfonation occurs preferentially at the 1-position due to steric and electronic effects. -

Lithiation:

Yields exceeding 80% are achievable in tetrahydrofuran (THF) or dimethyl ether (DME).

Optimization Strategies

-

Solvent Selection: THF enhances reaction homogeneity but requires low-temperature (-30°C) conditions to prevent solvent polymerization .

-

Lithium Source: Lithium carbonate () offers cost advantages over lithium hydroxide but necessitates prolonged reaction times.

Physicochemical Stability

Thermal and Solvent Stability

Lithium 2-methylnaphthalenesulphonate decomposes above 200°C, releasing and lithium oxide. In solution, stability varies:

| Solvent | Temperature Range | Half-Life (h) |

|---|---|---|

| THF | -30°C to 25°C | 12–24 |

| DME | 25°C | 6–8 |

| Water | 25°C | <1 |

Decomposition in THF involves reductive polymerization of the solvent, forming oligomers that precipitate .

Applications in Organic Synthesis and Materials Science

As a Nucleophilic Catalyst

The sulfonate group acts as a leaving group in SN2 reactions. For example, in alkylation:

This reactivity is exploited in synthesizing polyaromatic hydrocarbons (PAHs).

Surfactant and Dispersion Agent

The amphiphilic structure enables micelle formation in aqueous solutions (critical micelle concentration ~0.1 mM). Applications include:

-

Enhancing dye solubility in textile manufacturing.

Comparative Analysis with Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Application |

|---|---|---|---|

| Lithium naphthalene-2-sulfonate | 214.17 | Electrolyte additive | |

| Sodium 2-methylnaphthalenesulphonate | 244.2 | Surfactant |

The methyl group in lithium 2-methylnaphthalenesulphonate enhances steric hindrance, reducing aggregation compared to its non-methylated counterpart.

Challenges and Future Directions

Stability in Aprotic Solvents

Improving thermal stability in DME and THF requires additives like crown ethers to sequester lithium ions .

Battery Electrolyte Applications

While unexplored, its low redox potential and solubility in ethers position it as a candidate for solid-electrolyte interphase (SEI) modifiers in lithium-ion batteries .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume